

An In-depth Technical Guide to Sebacic Acid

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Compound of Interest

Compound Name: Sebaleic acid

Cat. No.: B1236152

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This technical guide provides a comprehensive overview of sebacic acid, a versatile, naturally occurring dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development, covering its fundamental chemical properties, production methodologies, and its roles in industrial and biological applications.

Core Identification

- IUPAC Name: Decanedioic acid[1][2]
- CAS Number: 111-20-6[1][3]
- Other Names: 1,8-Octanedicarboxylic acid

Physicochemical Properties

Sebacic acid is a white, flaky, or powdered solid crystalline substance. It is a dicarboxylic fatty acid with the chemical formula $C_{10}H_{18}O_4$. While slightly soluble in water, it is soluble in organic solvents like ethanol and ether.

Table 1: Physicochemical Data of Sebacic Acid

| Property | Value | References |
|-------------------|--|------------|
| Molecular Formula | C ₁₀ H ₁₈ O ₄ | |
| Molar Mass | 202.25 g·mol ⁻¹ | |
| Melting Point | 131–137 °C (268–279 °F) | |
| Boiling Point | 294.4 °C (561.9 °F) at 100 mmHg | |
| Density | 1.209 g/cm ³ | |
| Water Solubility | 0.25 g/L | |
| Acidity (pKa) | 4.720, 5.450 | |
| Flash Point | 220 °C (428 °F) | |

Synthesis and Experimental Protocols

Sebacic acid is primarily produced from castor oil, a renewable resource, making it a bio-based chemical. An alternative synthetic route starts from adipic acid.

This is the most common industrial method, involving the cleavage of ricinoleic acid, the main component of castor oil.

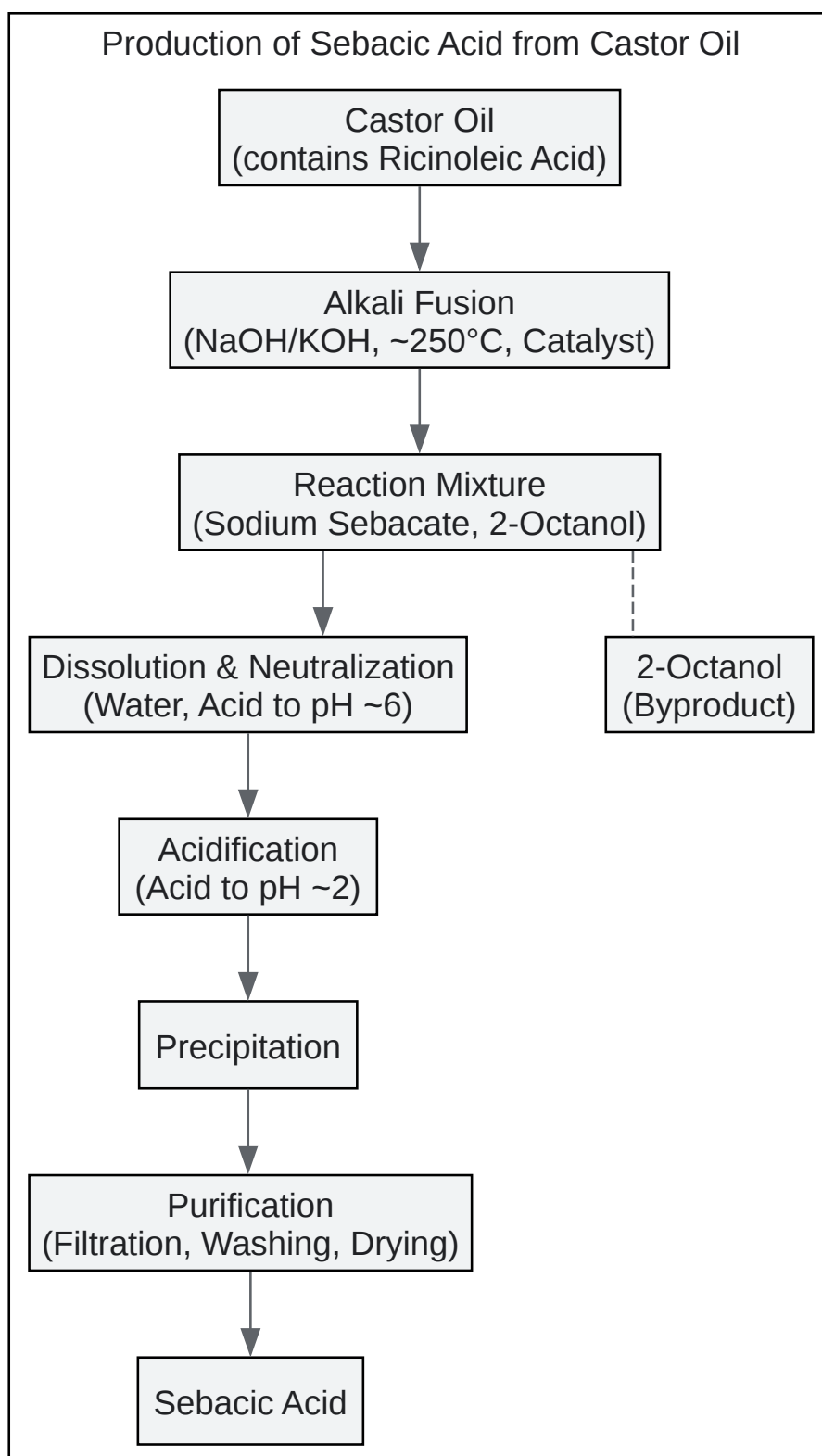
Methodology:

- **Saponification & Acidification:** Castor oil is first subjected to saponification and acidification to yield ricinoleic acid.
- **Alkali Fusion (Cleavage):** The ricinoleic acid is then mixed with an alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heated to high temperatures (approx. 250-300 °C). Catalysts like lead oxide (Pb₃O₄) or iron oxide (Fe₂O₃) can be used to improve yield. This reaction cleaves the ricinoleic acid molecule to produce sebacic acid and 2-octanol (capryl alcohol) as a byproduct.
- **Purification:** The reaction mixture is dissolved in water, and the pH is adjusted to about 6 to convert soaps to free acids. The disodium sebacate is then partially neutralized to the water-

soluble half-acid salt. After separating the oily layer, the aqueous layer is acidified to a pH of about 2, causing sebacic acid to precipitate.

- Final Processing: The precipitated sebacic acid is filtered, washed with water, and dried.

A study optimizing this process found that using sodium ricinoleate and KOH (5:4 w/w ratio) with 1% Fe_2O_3 catalyst at 543 K (270 °C) for 60 minutes yielded 70.2% sebacic acid with 98.1% purity.



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A simplified workflow for sebacic acid production from castor oil.

An alternative electrochemical process was developed to produce high-purity sebacic acid.

Methodology:

- **Esterification:** Adipic acid is partially esterified to monomethyl adipate.
- **Kolbe Electrolysis:** The potassium salt of monomethyl adipate undergoes electrolysis in a methanol-water solution. This process dimerizes the molecules to form dimethyl sebacate.
- **Hydrolysis:** The resulting dimethyl sebacate is hydrolyzed to yield sebacic acid.

Applications in Research and Drug Development

While sebacic acid has broad industrial uses in polymers, plasticizers, lubricants, and cosmetics, its biocompatibility and biodegradability make it highly valuable for biomedical applications.

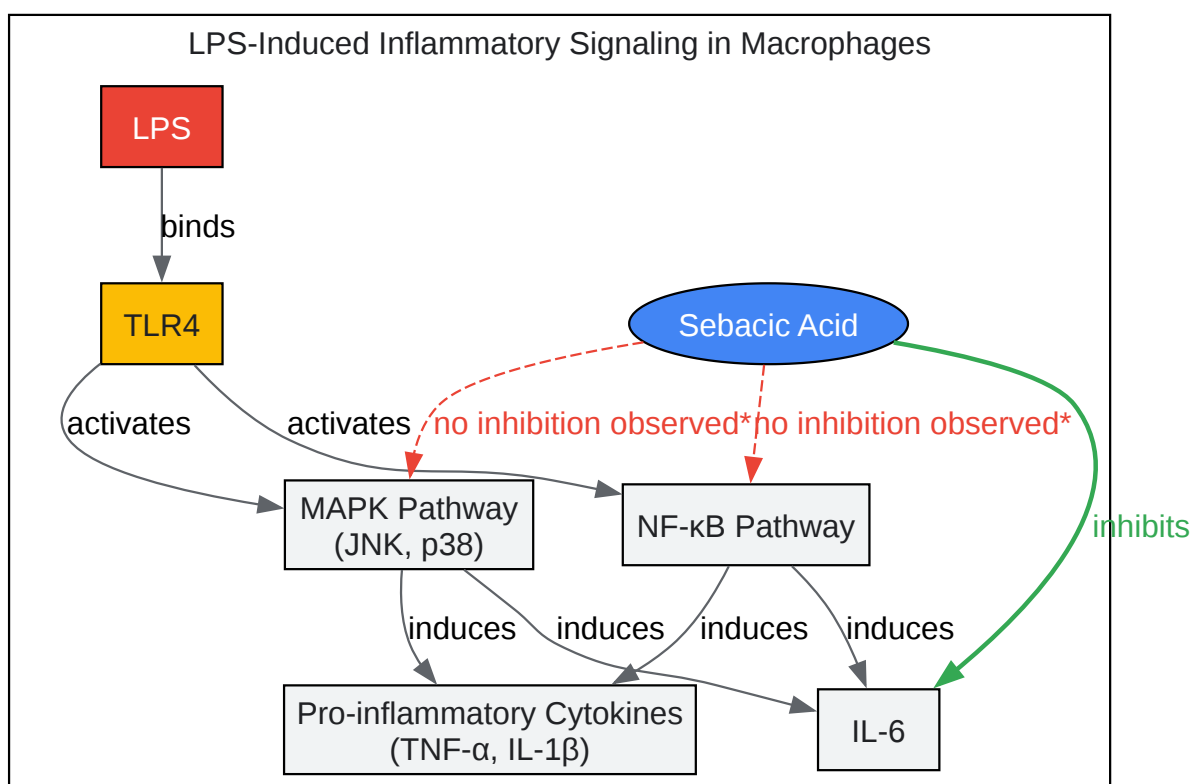
- **Biomedical Polymers:** It is a key monomer in the synthesis of bio-based polymers. Poly(glycerol sebacate) (PGS), a biodegradable and elastomeric polyester, is synthesized by polycondensation of glycerol and sebacic acid and is widely explored in tissue engineering for cardiovascular, neural, and bone applications.
- **Drug Delivery Systems:** A polyanhydride copolymer of carboxyphenoxy propane and sebacic acid is used in the Gliadel® wafer, a bioresorbable implant for delivering the anticancer agent carmustine directly to brain tumor sites. Pharmaceutical companies also utilize sebacic acid in the formulation of controlled-release medications.
- **Pharmaceutical Excipient:** It can be used as an excipient in various drug formulations.

Biological Significance and Signaling Pathways

Sebacic acid is a naturally occurring human and plant metabolite. It is a medium-chain dicarboxylic acid (MCDA) that can be metabolized through β -oxidation.

Sebacic acid plays a role in inflammatory responses. In the skin, human neutrophils can convert sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes. This action is mediated by the OXER1 receptor and may contribute to the worsening of inflammatory skin conditions.

Conversely, studies have shown that sebamic acid can exhibit anti-inflammatory properties. In macrophage-like cells, sebamic acid was found to specifically decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA. However, it did not inhibit the LPS-induced phosphorylation of JNK and p38 (key components of the MAPK pathway) or the nuclear accumulation of NF- κ B at the concentrations tested. This suggests its anti-inflammatory mechanism may be independent of these primary pathways or act on downstream targets.



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Effect of Sebamic Acid on LPS-induced inflammatory pathways.

Research in diabetic mouse models (db/db mice) has shown that chronic supplementation with sebamic acid can improve glycemic control. A diet supplemented with 15% energy from sebamic acid led to improved fasting glucose, HbA1c, and glucose tolerance. Gene expression analysis revealed a significant decrease in key gluconeogenic genes, Pck1 and Fbp1, suggesting that sebamic acid may exert its effects by downregulating glucose production in the liver.

Table 2: Effect of Sebacic Acid on Gene Expression in db/db Mice

| Pathway | Gene | Fold Change (SA 15% vs. Control) | Reference |
|-----------------|---------------|----------------------------------|-----------|
| Gluconeogenesis | Pck1 | 0.57 | |
| Gluconeogenesis | Fbp1 | 0.73 | |
| Lipogenesis | SCD1 | 1.60 | |
| Lipogenesis | PPAR γ | 1.37 | |

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